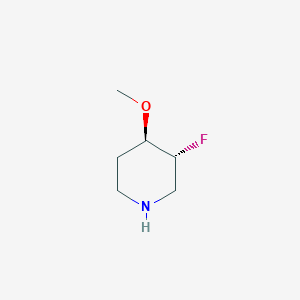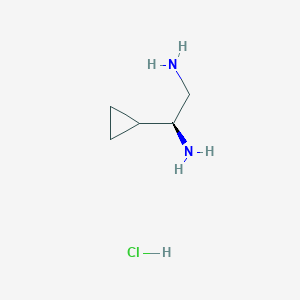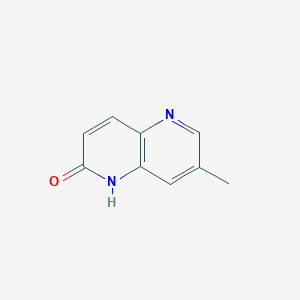![molecular formula C6H13ClN2 B11922562 2-Methyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride](/img/structure/B11922562.png)
2-Methyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2,5-diazabicyclo[221]heptane hydrochloride is a bicyclic organic compound with the molecular formula C6H13ClN2 It is known for its unique structure, which includes a bicyclic ring system with nitrogen atoms at the bridgehead positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride typically involves the reaction of 2,5-diazabicyclo[2.2.1]heptane with methylating agents under controlled conditions. One common method includes the use of methyl iodide or methyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully monitored, and purification steps such as recrystallization or chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions
2-Methyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of nitrogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Cyclization Reactions: It can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various alkylated derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound.
科学的研究の応用
2-Methyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride has several applications in scientific research:
Organic Synthesis: It serves as a valuable building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting the central nervous system.
Catalysis: It acts as a ligand in catalytic reactions, facilitating enantioselective transformations.
Material Science: The compound is incorporated into metal-organic frameworks (MOFs) for applications in gas storage and separation.
作用機序
The mechanism of action of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride involves its interaction with molecular targets through its nitrogen atoms. These interactions can influence receptor binding and pharmacokinetics, making it a useful scaffold in drug development. The compound’s rigid bicyclic structure provides stereochemical control during reactions, enhancing its effectiveness in various applications .
類似化合物との比較
Similar Compounds
2,5-Diazabicyclo[2.2.1]heptane: A closely related compound with similar structural features but without the methyl group.
2,7-Diazabicyclo[2.2.1]heptane: Another bicyclic compound with nitrogen atoms at different positions.
Uniqueness
2-Methyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its methyl group enhances its nucleophilicity and stability, making it more versatile in synthetic applications compared to its analogs .
特性
分子式 |
C6H13ClN2 |
|---|---|
分子量 |
148.63 g/mol |
IUPAC名 |
2-methyl-2,5-diazabicyclo[2.2.1]heptane;hydrochloride |
InChI |
InChI=1S/C6H12N2.ClH/c1-8-4-5-2-6(8)3-7-5;/h5-7H,2-4H2,1H3;1H |
InChIキー |
XCLCKFCUXSBGMO-UHFFFAOYSA-N |
正規SMILES |
CN1CC2CC1CN2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Methyl-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one](/img/structure/B11922490.png)
![3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B11922491.png)





![3-Methylimidazo[1,5-a]pyridin-1-amine](/img/structure/B11922526.png)




